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molecular formula C8H10O3 B097434 (2-Methyl-2-propenyl)succinic Anhydride CAS No. 18908-20-8

(2-Methyl-2-propenyl)succinic Anhydride

Cat. No. B097434
M. Wt: 154.16 g/mol
InChI Key: ANPMHDUGFOMMJJ-UHFFFAOYSA-N
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Patent
US04618438

Procedure details

A mixture of 92.0 g (0.1 mole) of polyisobutene (Indopol H-100 ac. m. wt. 920) and 19.6 g. (0.2 mole) of maleic anhydride is heated at 205°-210° C. for 24 hours. During the first 2 hours of heating, the temperature remains at about 205° C., thereafter the heating range is 205°-210° C. The reaction mixture is allowed to cool to about 80° C. before the addition of 150 ml. of heptane and, after stirring well, is filtered. The filtrate is stripped at about 55° C. and 10 mm. pressure and finally at 150°-170° C. for about one hour to remove any trace of unreacted maleic anhydride. Weight of the dark, reddish, viscous reaction product is 93.6 g. In addition, 11.2 g. of unreacted maleic anhydride is recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]=[CH2:4].[CH3:5]/C=C/C.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH:11]=C1>CCCCCCC>[CH3:4][C:3]([CH2:2][CH:1]1[C:9](=[O:15])[O:14][C:12](=[O:13])[CH2:11]1)=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C.C/C=C/C
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
During the first 2 hours of heating
Duration
2 h
CUSTOM
Type
CUSTOM
Details
remains at about 205° C.
CUSTOM
Type
CUSTOM
Details
is 205°-210° C
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
is stripped at about 55° C.
CUSTOM
Type
CUSTOM
Details
pressure and finally at 150°-170° C. for about one hour to remove any trace of unreacted maleic anhydride
Duration
1 h
CUSTOM
Type
CUSTOM
Details
of unreacted maleic anhydride is recovered

Outcomes

Product
Name
Type
Smiles
CC(=C)CC1CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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